2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
The compound 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine belongs to the tetrahydropyrazoloquinazoline family, characterized by a fused bicyclic core (pyrazole and quinazoline rings) with a partially saturated quinazoline moiety. Key structural features include:
- 2-methyl and 3-phenyl substituents on the pyrazole ring.
- A 9-amine group linked to a 1-phenylethyl side chain.
Properties
Molecular Formula |
C25H26N4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C25H26N4/c1-17(19-11-5-3-6-12-19)26-24-21-15-9-10-16-22(21)27-25-23(18(2)28-29(24)25)20-13-7-4-8-14-20/h3-8,11-14,17,26H,9-10,15-16H2,1-2H3 |
InChI Key |
ZVSCQAQVGHABNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a wide range of functionalized pyrazoloquinazolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with a similar structure to 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine exhibit promising anticancer properties. Research has shown that derivatives of tetrahydropyrazoloquinazoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Compounds in this class have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various substitutions on the quinazoline core have been explored to enhance biological activity while minimizing toxicity. For instance, modifications at the phenyl or tetrahydropyrimidine positions can significantly affect the compound's binding affinity to target proteins involved in disease pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have facilitated the creation of diverse derivatives with enhanced pharmacological profiles. These derivatives are being tested for their activity against multiple targets including kinases and receptors implicated in cancer and neurological disorders .
Case Studies
Case Study 1: Anticancer Activity
In a study examining a series of tetrahydropyrazoloquinazolines similar to our compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to the inhibition of specific signaling pathways critical for tumor growth and survival .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted a derivative of this compound that showed significant protective effects against glutamate-induced excitotoxicity in neuronal cultures. This suggests potential therapeutic avenues for neurodegenerative diseases where excitotoxicity is a contributing factor .
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
<sup>a</sup> LogP values estimated using substituent contributions.
Key Observations:
- Lipophilicity: The target compound’s N-(1-phenylethyl) group confers higher LogP (~4.2) compared to polar analogs like the morpholinopropyl derivative (LogP ~2.5 ). The 4-chlorophenyl analog (LogP ~4.5 ) exceeds this due to halogen-induced hydrophobicity.
- Solubility: Morpholinopropyl and pyridinylmethyl substituents improve aqueous solubility via polar interactions, whereas bulky/halogenated groups reduce it.
- Bioactivity: Pyridinylmethyl and morpholinopropyl derivatives are associated with kinase inhibition (e.g., ), while halogenated analogs may enhance antimicrobial activity ( ).
Target Compound (Hypothetical Data)
- Activity: Potential kinase inhibitor (inferred from pyrazoloquinazoline core in ).
- Toxicity : Likely moderate (similar to analogs with H315/H319 warnings for skin/eye irritation; ).
Analogs with Experimental Data
N-(3-morpholinopropyl) derivative ( ): Hazard Codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Handling: Requires inert gas storage (P231+P232 ).
N-(3-pyridinylmethyl) derivative ( ) :
- Safety : H302 (harmful if swallowed), H315, H317.
- Applications : Used in kinase inhibition studies (structural similarity to ).
Risks: Higher environmental toxicity (H410 ).
Conflicts/Contradictions :
Biological Activity
The compound 2-methyl-3-phenyl-N-(1-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a member of the quinazoline family known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a tetrahydropyrazoloquinazoline core which is significant in mediating its biological effects.
Anticancer Potential
Several studies have explored the anticancer potential of quinazoline derivatives. The biological activity of This compound may be inferred from the activity of structurally related compounds. For example, some derivatives have shown cytotoxic effects against cancer cell lines such as TK-10 and HT-29 with IC50 values in the low micromolar range .
A comparative analysis of similar compounds suggests that modifications in the quinazoline structure can significantly enhance or diminish their anticancer efficacy. This highlights the importance of structure-activity relationships (SAR) in drug design.
The mechanisms through which quinazoline derivatives exert their biological effects often involve modulation of signaling pathways associated with cancer proliferation and viral replication. For instance, some compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell survival .
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating a series of quinazoline derivatives for antiviral activity against multiple strains of viruses including herpes simplex and influenza A, several compounds exhibited significant inhibition of viral replication. The most effective derivatives had EC50 values ranging from 0.5 to 5 µM .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain substitutions on the quinazoline ring significantly enhanced cytotoxicity against breast and lung cancer cells. Compounds with methyl and methoxy groups showed increased efficacy compared to their unsubstituted counterparts .
Data Tables
| Biological Activity | Compound Reference | EC50/IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Various Quinazolines | 0.5 - 5 | Viral replication inhibition |
| Anticancer | Quinazoline Derivatives | 1 - 10 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
